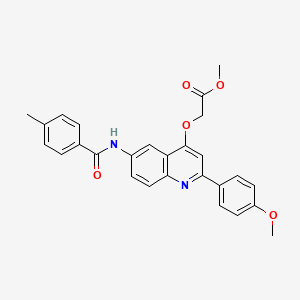
Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C27H24N2O5 and its molecular weight is 456.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate is a synthetic compound belonging to the quinoline family. Its structural complexity and unique substituents suggest potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a quinoline core with methoxy and amide functional groups, which are known to influence its biological behavior. The IUPAC name for this compound is methyl 2-[6-[(4-methoxyphenyl)amino]-2-(4-methylbenzoyl)quinolin-4-yl]oxyacetate, with a molecular formula of C27H24N2O6.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N2O6 |
| IUPAC Name | Methyl 2-[6-[(4-methoxyphenyl)amino]-2-(4-methylbenzoyl)quinolin-4-yl]oxyacetate |
| CAS Number | 1206990-52-4 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The quinoline structure facilitates binding to enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may inhibit specific kinases associated with cancer cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer properties of quinoline derivatives, including this compound. Research indicates that it may exert cytotoxic effects on various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.
Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of similar quinoline derivatives against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their ability to combat bacterial infections, particularly those caused by resistant strains.
Research Findings :
- In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were found to be lower than those for commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
Summary of Biological Activities
Propiedades
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-6-[(4-methylbenzoyl)amino]quinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-4-6-19(7-5-17)27(31)28-20-10-13-23-22(14-20)25(34-16-26(30)33-3)15-24(29-23)18-8-11-21(32-2)12-9-18/h4-15H,16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRGOEREIXMYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














